(1s,2r)-2-Bromo-2,3-dihydro-1h-inden-1-ol
Overview
Description
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the three-dimensional arrangement of its atoms. This compound is particularly interesting due to its unique stereochemistry, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
The synthesis of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method is the enantioselective bromination, where a chiral catalyst is used to ensure the formation of the desired stereoisomer. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve large-scale bromination reactions followed by purification processes such as crystallization or chromatography to isolate the desired enantiomer .
Chemical Reactions Analysis
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,3-dihydro-1H-inden-1-ol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .
Scientific Research Applications
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of stereoselective reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, particularly those involving chiral centers.
Industry: In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of (1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, often through its bromine atom or hydroxyl group. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, influencing their activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the enzyme’s function .
Comparison with Similar Compounds
(1S,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds such as:
(1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol: This is the enantiomer of the compound, having the opposite configuration at the chiral centers.
2-Bromo-2,3-dihydro-1H-inden-1-ol: This compound lacks the specific stereochemistry and can exist as a racemic mixture.
2,3-Dihydro-1H-inden-1-ol: This compound lacks the bromine atom and can be used as a precursor in the synthesis of the brominated derivative. The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its reactivity and interactions compared to its diastereomers and enantiomers .
Properties
IUPAC Name |
(1S,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356222 | |
Record name | (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180681-90-7 | |
Record name | (1s,2r)-2-bromo-2,3-dihydro-1h-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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